molecular formula C22H28FN3O2 B6031327 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B6031327
M. Wt: 385.5 g/mol
InChI Key: CRMWOBTVDFGYSZ-UHFFFAOYSA-N
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Description

The compound (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a spirocyclic system, and a fluorophenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-3-19-24-16(2)20(28-19)21(27)26-12-10-22(15-26)9-4-11-25(14-22)13-17-5-7-18(23)8-6-17/h5-8H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWOBTVDFGYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the spirocyclic system, and the attachment of the fluorophenyl group. Common reagents used in these reactions include ethylamine, methylamine, and various fluorinated benzyl halides. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-bromophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Uniqueness

The uniqueness of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone lies in its specific structural features, such as the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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